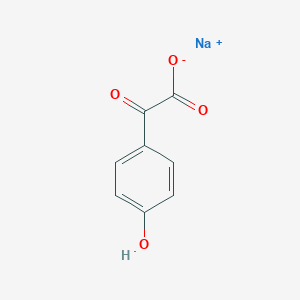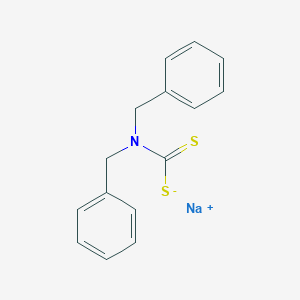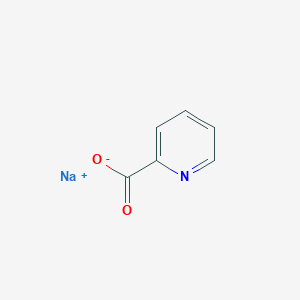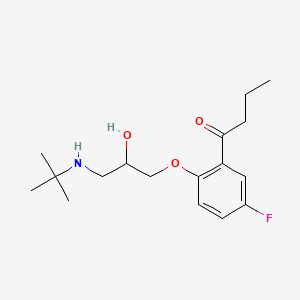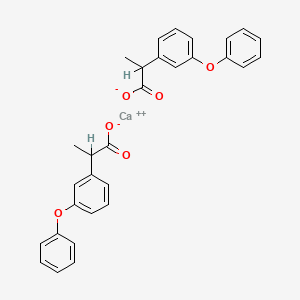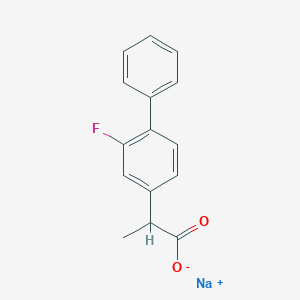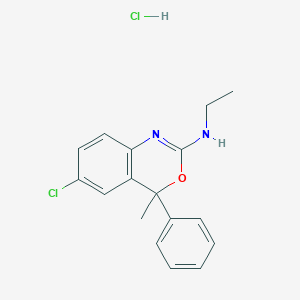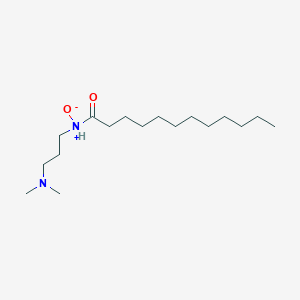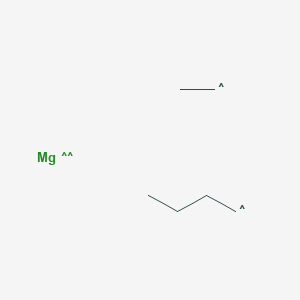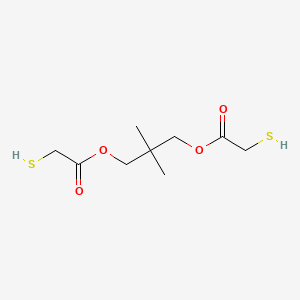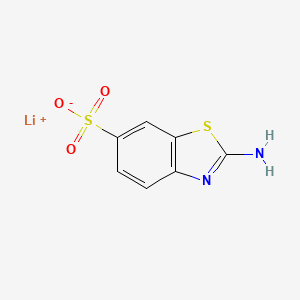
lithium;2-amino-1,3-benzothiazole-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of lithium;2-amino-1,3-benzothiazole-6-sulfonate involves the use of recombinant DNA technology to produce the monoclonal antibody in mammalian cell cultures. The process includes the following steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.
Purification: The antibody is purified using affinity chromatography and other purification techniques to ensure high purity and quality.
Chemical Reactions Analysis
lithium;2-amino-1,3-benzothiazole-6-sulfonate primarily undergoes biochemical interactions rather than traditional chemical reactions. It binds specifically to the CD38 antigen on the surface of malignant cells, leading to:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to destroy the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of the target cells
Scientific Research Applications
lithium;2-amino-1,3-benzothiazole-6-sulfonate has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the interactions between antibodies and antigens.
Biology: Employed in research on immune responses and cell signaling pathways.
Medicine: Investigated for its potential therapeutic use in treating multiple myeloma and other CD38-expressing malignancies.
Industry: Utilized in the development of diagnostic assays and therapeutic antibodies
Mechanism of Action
lithium;2-amino-1,3-benzothiazole-6-sulfonate exerts its effects by binding to the CD38 antigen on the surface of malignant cells. This binding triggers several immune-mediated mechanisms, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells to destroy the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of the target cells.
Direct Apoptosis: The binding of the antibody to CD38 can directly induce apoptosis in the target cells
Comparison with Similar Compounds
lithium;2-amino-1,3-benzothiazole-6-sulfonate is compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown a better safety profile and enhanced efficacy in preclinical studies. Similar compounds include:
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar therapeutic applications
This compound stands out due to its unique epitope recognition and improved safety and efficacy profiles .
Properties
IUPAC Name |
lithium;2-amino-1,3-benzothiazole-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLVDLLDBKXGK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)
